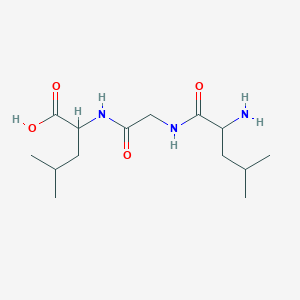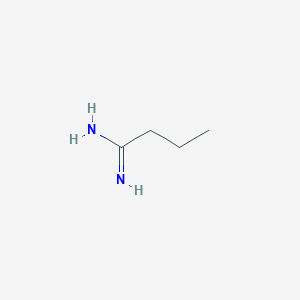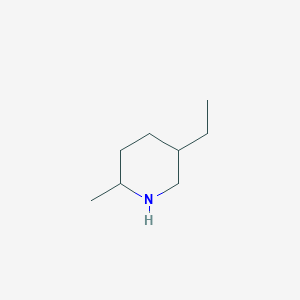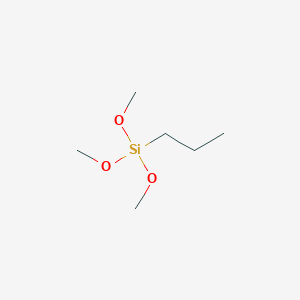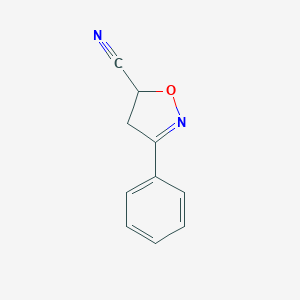
2-Azapyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azapyrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in environmental pollutants such as cigarette smoke and automobile exhaust. It is a potent mutagen and carcinogen, and has been implicated in the development of various types of cancer, including lung, bladder, and liver cancer. In recent years, 2-Azapyrene has gained significant attention in the scientific community due to its potential use as a tool for studying DNA damage and repair mechanisms.
作用機序
The mechanism of action of 2-Azapyrene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and chromosomal aberrations, which can ultimately lead to the development of cancer. 2-Azapyrene is metabolized by the body into a highly reactive intermediate, which can then react with DNA to form adducts. These adducts can be repaired by various DNA repair mechanisms, but if left unrepaired, can lead to mutations and ultimately cancer.
Biochemical and Physiological Effects:
2-Azapyrene has been shown to have a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 2-Azapyrene has also been shown to have immunotoxic effects, and can lead to the suppression of the immune system.
実験室実験の利点と制限
One advantage of using 2-Azapyrene in lab experiments is its potency as a mutagen and carcinogen. This makes it a useful tool for studying DNA damage and repair mechanisms. However, one limitation of using 2-Azapyrene is its potential toxicity to cells, which can lead to cell death and make it difficult to study the long-term effects of DNA damage.
将来の方向性
There are a number of future directions for research involving 2-Azapyrene. One area of research is the development of new methods for synthesizing 2-Azapyrene, which could lead to more efficient and cost-effective production. Another area of research is the development of new methods for studying DNA damage and repair mechanisms, which could lead to a better understanding of the mechanisms involved in cancer development. Additionally, there is a need for more research on the long-term effects of exposure to 2-Azapyrene, particularly in terms of its potential to cause cancer and other diseases.
合成法
2-Azapyrene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Pd-catalyzed cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring, which can then be converted to 2-Azapyrene through a series of chemical reactions. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
科学的研究の応用
2-Azapyrene has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 2-Azapyrene has also been used to study the mechanisms of DNA repair, as cells have developed various mechanisms to repair DNA damage caused by environmental pollutants such as 2-Azapyrene.
特性
CAS番号 |
193-98-6 |
|---|---|
製品名 |
2-Azapyrene |
分子式 |
C15H9N |
分子量 |
203.24 g/mol |
IUPAC名 |
6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,6,8(16),9,11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-2-10-4-6-12-8-16-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
InChIキー |
VXNBYQYOFXSMOE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
その他のCAS番号 |
193-98-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




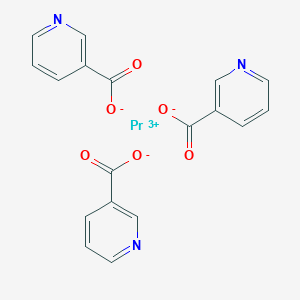
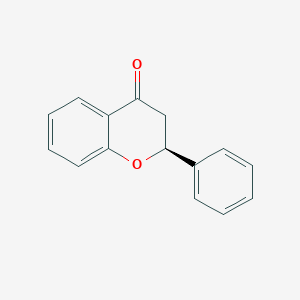
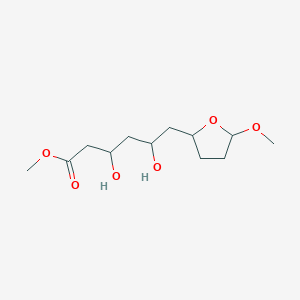
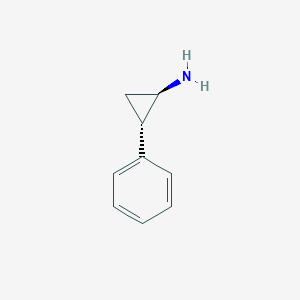
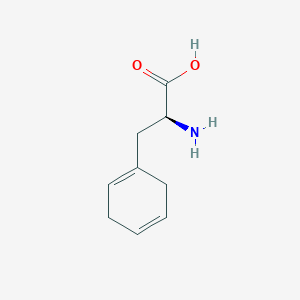
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)


